3-Amino-5-methylisoxazole
Overview
Description
3-Amino-5-methylisoxazole is a heterocyclic compound with the molecular formula C4H6N2O. It is a significant intermediate in various chemical reactions and is known for its role in the biodegradation of sulfamethoxazole by Pseudomonas psychrophila . This compound is also formed during the photocatalytic degradation of sulfamethoxazole .
Scientific Research Applications
3-Amino-5-methylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Amino-5-methylisoxazole is a derivative of isoxazole, a nitrogen-containing heterocycle . It is an important intermediate in the synthesis of natural products and related compounds . It has been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .
Mode of Action
It has been established that only the nh2-nucleophilic center of this compound takes part in the heterocyclizations with pyruvic acid derivatives .
Biochemical Pathways
This compound is a major intermediate formed during the biodegradation of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . It is also the intermediate formed during the photocatalytic degradation of sulfamethoxazole . The detection of this compound indicates that sulfamethoxazole was hydrolyzed at its linear chain end .
Pharmacokinetics
It is known that the compound is a major intermediate in the biodegradation of sulfamethoxazole , suggesting that it may be metabolized and excreted in a similar manner.
Result of Action
The result of the action of this compound is the formation of various heterocyclic compounds through reactions with other substances . For example, it has been used in the synthesis of naphtho[1,2-e][1,3]oxazines , a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones , and hydroxylamines of sulfadiazine and sulfamethoxazole .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biodegradation of sulfamethoxazole, which results in the formation of this compound, can be affected by temperature . Moreover, the compound’s reactivity can be influenced by the presence of other substances, such as pyruvic acid derivatives .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Amino-5-methylisoxazole interacts with various enzymes and proteins in biochemical reactions. It is known to be a major intermediate in the biodegradation of sulfamethoxazole
Cellular Effects
It is known that this compound is produced during the degradation of sulfamethoxazole, which can influence cell function
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known to be a stable intermediate in the degradation of sulfamethoxazole .
Metabolic Pathways
This compound is involved in the metabolic pathway of sulfamethoxazole degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5-methylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetate and acetonitrile in the presence of a metal alkali to form acetyl acetonitrile. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of readily available raw materials and avoids the use of hazardous solvents like chloroform or carbon tetrachloride. The process typically includes steps such as the formation of acetyl acetonitrile, followed by hydrazone formation and ring closure .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methylisoxazole undergoes various chemical reactions, including heterocyclizations, condensations, and nucleophilic substitutions. It is particularly reactive in heterocyclizations involving pyruvic acid derivatives .
Common Reagents and Conditions:
Heterocyclizations: Involves pyruvic acid derivatives, often under acidic or basic conditions.
Condensations: Typically involves aromatic aldehydes and pyruvic acid.
Nucleophilic Substitutions: Utilizes electrophilic reagents and can be activated by microwave irradiation or ultrasonication.
Major Products:
Furanones and Pyrrolones: Formed during heterocyclizations with pyruvic acid derivatives.
Isoxazolopyridines: Result from reactions with ethyl 4-aryl-2-oxobut-3-enoate in the presence of scandium triflate.
Comparison with Similar Compounds
5-Amino-3-methylisoxazole: Shares a similar structure but differs in the position of the amino group.
3-Aminoisoxazole: Lacks the methyl group present in 3-Amino-5-methylisoxazole.
3,5-Dimethylisoxazole: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific reactivity in heterocyclizations and its role as an intermediate in the biodegradation of sulfamethoxazole . Its ability to form various heterocyclic compounds makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
5-methyl-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXGNGUVSHWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021631 | |
Record name | 5-Methyl-3-isoxazolamine | |
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Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow chips; [Alfa Aesar MSDS] | |
Record name | 3-Amino-5-methylisoxazole | |
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CAS No. |
1072-67-9 | |
Record name | 3-Amino-5-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-67-9 | |
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Record name | 5-Methyl-3-isoxazolamine | |
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Record name | 3-Amino-5-methylisoxazole | |
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Record name | 3-Isoxazolamine, 5-methyl- | |
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Record name | 5-Methyl-3-isoxazolamine | |
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Record name | 5-methylisoxazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.740 | |
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Record name | 5-METHYL-3-ISOXAZOLAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54MJS11L9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-amino-5-methylisoxazole?
A1: this compound has a molecular formula of C4H6N2O and a molecular weight of 98.10 g/mol. [, , ]
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have characterized this compound using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, and HRMS. [, , , , ] These data help identify and confirm the structure of the compound and its derivatives.
Q3: How is this compound typically synthesized?
A3: A common synthetic approach involves reacting a nitrile compound, such as 2,3-dibromobutyronitrile, with hydroxyurea in an alkaline medium. [] Other methods, like the reaction of 4-nitrobenzenesulfonyl chloride with this compound followed by reduction, have also been utilized. []
Q4: What are some common reactions that this compound undergoes?
A4: this compound can participate in various reactions, including:
- Acylation: Reacting with acyl chlorides like 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides. []
- Condensation: Forming Schiff bases with aldehydes like salicylaldehyde and benzaldehyde derivatives. [, , ]
- Multicomponent reactions: Participating in Ugi and Groebke–Blackburn–Bienaymé reactions with aldehydes and isocyanides. []
- Cycloadditions: Reacting with benzonitrile oxides to form isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4,4]non-2-ene-8-ones. []
Q5: Can this compound undergo Boulton–Katritzky rearrangement?
A5: While this compound can be acylated by 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides, it doesn't undergo further Boulton–Katritzky rearrangement. []
Q6: What are the applications of this compound?
A6: this compound serves as a valuable building block in organic synthesis, particularly for creating various heterocyclic compounds. [, , , , , ] It's also an intermediate in the synthesis of sulfamethoxazole, a widely used antibiotic. [, ]
Q7: Does this compound possess any biological activity?
A7: While not inherently bioactive, its derivatives, like Schiff bases and metal complexes, have shown potential biological activities, including:
- Antibacterial activity: Some derivatives exhibit weak antimicrobial effects against both Gram-positive and Gram-negative bacteria. [, ]
- Anticancer activity: Certain isoxazole/pyrazole derivatives have demonstrated anticancer potential. []
- Antioxidant activity: Substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides have shown antioxidant properties in vitro. []
Q8: How is this compound relevant in environmental science?
A8: this compound is a significant byproduct of the microbial degradation of sulfamethoxazole, a widely used antibiotic frequently detected in wastewater. [, , , , ]
Q9: What methods are used to degrade this compound in the environment?
A9: Research has explored various degradation methods, including:
- Microbial degradation: Specific bacterial strains, like Microbacterium sp., can completely catabolize this compound. [, ]
- Photo-Fenton oxidation: This advanced oxidation process effectively degrades this compound. [, ]
Q10: How do different degradation methods impact the environment?
A10: While constructed wetlands effectively remove sulfamethoxazole, they can lead to an increase in antibiotic resistance genes (ARGs) like sul genes. [] Understanding the fate of these ARGs is crucial for evaluating the environmental impact of different degradation methods.
Q11: What analytical methods are used to study this compound?
A11: Various analytical methods are employed to characterize and quantify this compound and its derivatives:
- Spectroscopy: IR, UV-Vis, NMR (1H and 13C) for structural elucidation. [, , , , ]
- Chromatography: HPLC coupled with mass spectrometry (LC-MS) for identification and quantification. [, ]
- Isotope analysis: Carbon stable isotope analysis (CSIA) helps differentiate between biodegradation and photolysis pathways. []
Q12: What are the future directions in this compound research?
A12: Ongoing research focuses on:
- Developing efficient and environmentally friendly degradation methods for this compound in wastewater treatment. [, ]
- Exploring its potential as a building block for synthesizing novel compounds with improved biological activities. [, , ]
- Understanding the long-term ecological consequences of its presence as a sulfamethoxazole degradation product. [, ]
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